Peliglitazar

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de peliglitazar implica múltiples pasos, incluida la formación de intermediarios clave y su posterior acoplamiento. La ruta sintética detallada y las condiciones de reacción son propiedad de la compañía farmacéutica de origen, Bristol-Myers Squibb Co .

Métodos de producción industrial

La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye estrictas medidas de control de calidad para mantener la consistencia y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Peliglitazar se somete a diversas reacciones químicas, que incluyen:

Reducción: Esta reacción implica la ganancia de electrones, lo que lleva a la reducción de grupos funcionales específicos dentro de la molécula.

Sustitución: Esto implica el reemplazo de un grupo funcional por otro, a menudo facilitado por reactivos y condiciones específicos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen metabolitos hidroxilados, derivados reducidos y análogos sustituidos de this compound .

Aplicaciones Científicas De Investigación

Diabetes Treatment

Peliglitazar has been investigated as a therapeutic agent for type 2 diabetes. Clinical studies have demonstrated its efficacy in lowering blood glucose levels and improving insulin sensitivity in diabetic animal models. A study indicated that this compound significantly reduced fasting blood glucose levels compared to control groups .

Dyslipidemia Management

The compound shows promise in managing dyslipidemia by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol. In preclinical trials, this compound demonstrated a favorable lipid profile, suggesting its potential as a treatment for patients with abnormal lipid metabolism .

Cardiovascular Health

Research indicates that this compound may have beneficial effects on cardiovascular health by improving endothelial function and reducing inflammation associated with metabolic syndrome. Its dual action on lipid and glucose metabolism could mitigate cardiovascular risks in diabetic patients .

Case Studies

Mecanismo De Acción

Peliglitazar ejerce sus efectos activando tanto los receptores alfa como gamma activados por proliferador de peroxisomas. Estos receptores son receptores hormonales nucleares que regulan la expresión de genes involucrados en el metabolismo de la glucosa y los lípidos. Al activar estos receptores, this compound aumenta la sensibilidad a la insulina, reduce los niveles de glucosa en sangre y disminuye los niveles de lípidos en sangre .

Comparación Con Compuestos Similares

Compuestos similares

Muraglitazar: Otro activador dual del receptor activado por proliferador de peroxisomas alfa/gamma, que difiere de peliglitazar por un solo grupo metilo.

Rosiglitazona: Un activador selectivo del receptor activado por proliferador de peroxisomas gamma utilizado en el tratamiento de la diabetes tipo 2.

Pioglitazona: Otro activador selectivo del receptor activado por proliferador de peroxisomas gamma con aplicaciones terapéuticas similares.

Unicidad de this compound

This compound es único en su activación dual de los receptores alfa y gamma activados por proliferador de peroxisomas, proporcionando una gama más amplia de efectos metabólicos en comparación con los activadores selectivos como la rosiglitazona y la pioglitazona. Esta activación dual permite un manejo más completo de los niveles de glucosa y lípidos en pacientes con trastornos metabólicos .

Actividad Biológica

Peliglitazar is a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and γ, which are critical regulators of lipid and glucose metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus (T2DM) and related metabolic disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and safety profile.

This compound functions primarily through the activation of PPARα and PPARγ, which play distinct but complementary roles in metabolic regulation:

- PPARα : Primarily expressed in the liver, it regulates fatty acid oxidation and promotes lipid metabolism. Activation leads to increased catabolism of triglycerides and enhances the expression of genes involved in lipid transport.

- PPARγ : Predominantly found in adipose tissue, it is crucial for adipogenesis and insulin sensitivity. Its activation helps in glucose homeostasis and improves insulin sensitivity by modulating fat storage and glucose uptake.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in improving glycemic control and lipid profiles in patients with T2DM. A notable study involved a randomized controlled trial comparing this compound to standard treatments like pioglitazone.

Study Findings

| Parameter | This compound (4 mg) | Pioglitazone (45 mg) | Statistical Significance |

|---|---|---|---|

| Baseline Triglycerides (mg/dL) | 257.0 ± 52.39 | 265.0 ± 61.66 | N/A |

| Absolute Change at Week 24 (mg/dL) | -115.4 ± 68.11 | -33.3 ± 162.41 | p < 0.001 |

| Percentage Change at Week 24 (%) | -45.0 ± 24.78 | -15.5 ± 54.40 | p < 0.001 |

The results indicate that this compound significantly reduced triglyceride levels compared to pioglitazone, showcasing its potential as an effective treatment for hypertriglyceridemia associated with T2DM .

Safety Profile

This compound has been generally well-tolerated in clinical trials, with no serious adverse events reported. The safety analysis included patients who received at least one dose of the drug, indicating a favorable risk-benefit profile.

- Adverse Events : Most reported events were mild to moderate, including gastrointestinal disturbances and minor weight changes.

- Laboratory Parameters : No significant persistent changes were observed in routine laboratory tests among participants receiving this compound.

Comparative Studies

In comparison to other dual PPAR agonists like muraglitazar, this compound has shown distinct pharmacokinetic properties that may influence its clinical application:

- Circulation Stability : Research indicates that the acyl glucuronide metabolites of this compound exhibit different circulation stability compared to muraglitazar, which may lead to varying risk assessments during clinical evaluations .

- Metabolic Effects : Both compounds demonstrate dual agonistic effects; however, this compound's unique structure allows for potentially enhanced metabolic benefits with fewer side effects .

Propiedades

Número CAS |

331744-64-0 |

|---|---|

Fórmula molecular |

C30H30N2O7 |

Peso molecular |

530.6 g/mol |

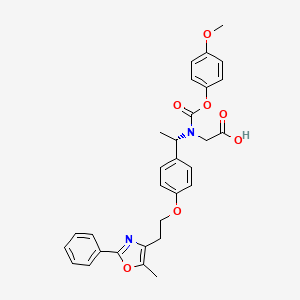

Nombre IUPAC |

2-[(4-methoxyphenoxy)carbonyl-[(1S)-1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid |

InChI |

InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34)/t20-/m0/s1 |

Clave InChI |

CUADMYMMZWFUCY-FQEVSTJZSA-N |

SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |

SMILES isomérico |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)[C@H](C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |

SMILES canónico |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |

Apariencia |

Solid powder |

Key on ui other cas no. |

331744-64-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(((4-methoxyphenoxy)carbonyl)(1-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)ethyl)amino)acetic acid peliglitaza |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.